molecular formula C10H12O4 B1642527 2,6-Dimethoxy-4-methylbenzoic acid

2,6-Dimethoxy-4-methylbenzoic acid

Cat. No.: B1642527
M. Wt: 196.2 g/mol
InChI Key: FXRKFUSFSMFKID-UHFFFAOYSA-N
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Description

Contextualization within the Benzoic Acid Class and Substituted Aromatic Carboxylic Acids

2,6-Dimethoxy-4-methylbenzoic acid belongs to the broad class of organic compounds known as benzoic acids . These are aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to a benzene (B151609) ring. numberanalytics.com The presence of the carboxyl group makes these compounds acidic, though the acidity can be influenced by other substituents on the aromatic ring. ucsb.edu

More specifically, this compound is a substituted aromatic carboxylic acid . The term "substituted" indicates that in addition to the carboxyl group, other functional groups are attached to the benzene ring. In this case, the substituents are two methoxy (B1213986) groups (-OCH3) at positions 2 and 6, and a methyl group (-CH3) at position 4.

The nature and position of these substituents have a profound impact on the molecule's electronic properties and reactivity. The carboxyl group is an electron-withdrawing group and directs incoming electrophiles to the meta-position. numberanalytics.com Conversely, the methoxy and methyl groups are electron-donating groups, which tend to activate the ring towards electrophilic substitution and direct incoming groups to the ortho and para positions. numberanalytics.com The interplay of these opposing electronic effects, along with the steric hindrance provided by the substituents, makes the chemical behavior of this compound a subject of scientific interest.

Table 1: Classification of this compound
General Class Sub-Class Specific Compound
Aromatic CompoundsBenzoic AcidsThis compound
Carboxylic AcidsSubstituted Aromatic Carboxylic AcidsThis compound

Rationale for Academic Investigation of this compound and its Structural Analogues

The scientific community's interest in this compound and its related structures stems from several key factors. These range from its specific applications as a precursor in organic synthesis to its broader relevance in understanding the fundamental principles of chemical reactivity.

Significance as a Specific Compound in Organic Synthesis Precursor Research

This compound serves as a valuable precursor in organic synthesis. Its functional groups can be modified or used to direct the formation of new chemical bonds, allowing for the construction of more complex molecular architectures. For instance, the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, which are themselves versatile intermediates in synthesis.

Research has demonstrated the utility of related dimethoxybenzoic acids in the synthesis of various compounds. For example, 2,6-dimethoxybenzoic acid is utilized in the synthesis of indoles and coumarins, some of which have shown potential as inhibitors of heat-shock protein 90, a target in breast cancer treatment. chemicalbook.com The presence of the methyl group in this compound offers an additional site for chemical modification, further expanding its potential as a synthetic building block.

Table 2: Key Properties of this compound and a Structural Analogue
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compoundC10H12O4196.20Not available
2,6-Dimethoxybenzoic acidC9H10O4182.17185-187

Data for 2,6-Dimethoxybenzoic acid sourced from chemicalbook.com. Data for 2,4-Dimethoxy-6-methylbenzoic acid sourced from nih.gov.

Broader Research Relevance through Structural Similarity to Other Dimethoxybenzoic Acids and Their Derivatives

For example, studies on 2,5-dimethoxybenzoic acid have revealed an unusual intramolecular hydrogen bond, while 2,4-dimethoxybenzoic acid forms a more typical hydrogen-bonded dimer. researchgate.net These subtle differences in non-covalent interactions can have significant consequences for the material properties and biological activity of the compounds.

Furthermore, research into the reactivity of these substituted benzoic acids provides valuable data for developing and refining models of electrophilic aromatic substitution and other fundamental organic reactions. numberanalytics.com Understanding how the combination of electron-donating and electron-withdrawing groups on a benzene ring affects reaction outcomes is crucial for the rational design of new synthetic methodologies. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

2,6-dimethoxy-4-methylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5H,1-3H3,(H,11,12)

InChI Key

FXRKFUSFSMFKID-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OC)C(=O)O)OC

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=O)O)OC

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethoxybenzoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms within the 2,6-dimethoxy-4-methylbenzoic acid molecule can be deciphered.

Proton (¹H-NMR) Analysis for Proton Environments and Coupling Patterns

The ¹H-NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The aromatic protons, though not explicitly detailed in the provided search results, would be expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The methyl protons attached to the benzene (B151609) ring typically resonate around δ 2.36 ppm. rsc.org The protons of the two methoxy (B1213986) groups (-OCH₃) are chemically equivalent due to symmetry and would give rise to a single, sharp peak. In similar structures like 3,4,5-trimethoxybenzoic acid, methoxy protons appear at approximately δ 3.84 ppm. rsc.org The acidic proton of the carboxylic acid group is highly deshielded and would appear far downfield, often as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. For instance, in analogous benzoic acid derivatives, this proton can be observed at shifts greater than δ 11.0 ppm. rsc.org

Due to the substitution pattern, the two aromatic protons are equivalent and would appear as a singlet, showing no coupling. Similarly, the protons within the methyl and methoxy groups would not exhibit splitting.

Carbon (¹³C-NMR) Analysis for Carbon Backbone and Functional Groups

The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of δ 167-173 ppm. rsc.orgdocbrown.info The aromatic carbons show distinct chemical shifts based on their substitution. The carbons bearing the methoxy groups (C2 and C6) are expected to be significantly shielded by the electron-donating oxygen atoms. The carbon attached to the carboxylic acid group (C1) and the carbon with the methyl group (C4) will also have characteristic shifts. The remaining aromatic carbons (C3 and C5) will have similar chemical environments. For comparison, in 4-methylbenzoic acid, the aromatic carbons appear between δ 128-144 ppm. rsc.org The carbon of the methyl group typically resonates in the upfield region, around δ 21.5 ppm. rsc.org The carbons of the two equivalent methoxy groups would produce a single signal, generally found around δ 55-61 ppm. rsc.org

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ ppm)
Carboxyl Carbon (C=O) ~170
C1 (aromatic, attached to COOH) ~129
C2, C6 (aromatic, attached to OCH₃) ~158
C3, C5 (aromatic) ~106
C4 (aromatic, attached to CH₃) ~140
Methoxy Carbons (OCH₃) ~56
Methyl Carbon (CH₃) ~21

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Stretches (e.g., Carboxyl, Methoxy)

The IR spectrum of this compound will be dominated by the strong absorptions of its functional groups. The most prominent feature is the carbonyl (C=O) stretch of the carboxylic acid, which typically appears as a strong, sharp band in the region of 1760-1690 cm⁻¹. The O-H stretch of the carboxylic acid is also highly characteristic, appearing as a very broad band from 3300 to 2500 cm⁻¹, often overlapping with C-H stretching frequencies. The C-O stretching vibrations of the carboxylic acid will be observed between 1320 and 1210 cm⁻¹.

The methoxy groups also give rise to distinct signals. The C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. More diagnostically, the asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage are expected in the regions of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

Analysis of Hydrogen Bonding Interactions in Solution and Solid State

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding has a significant effect on the IR spectrum, causing the O-H stretching vibration to broaden and shift to a lower frequency. The carbonyl stretching frequency is also lowered in the dimeric form compared to the monomeric form that is more prevalent in dilute, non-polar solutions. The broadness of the O-H band is a hallmark of strong hydrogen bonding.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₀H₁₂O₄), the molecular weight is 196.20 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) at m/z 196. nih.gov

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl group (-OH, 17 mass units) or a carboxyl group (-COOH, 45 mass units). libretexts.orgyoutube.com A prominent peak at m/z 179 would correspond to the loss of the hydroxyl radical. nih.gov Further fragmentation could involve the loss of formaldehyde (B43269) (CH₂O, 30 mass units) from the methoxy groups or the loss of a methyl radical (-CH₃, 15 mass units). The stability of the resulting fragments, often influenced by resonance, dictates the relative intensities of the peaks in the mass spectrum. youtube.comchemguide.co.uk

Table 2: List of Compounds Mentioned

Compound Name
This compound
3,4,5-Trimethoxybenzoic acid
4-Methylbenzoic acid
Benzoic acid

Molecular Weight Determination and Fragmentation Analysis (e.g., GC-MS, LC-MS)

The precise determination of molecular weight and the analysis of fragmentation patterns are foundational steps in the structural elucidation of organic compounds like this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in this regard. The molecular formula for this compound is C₁₀H₁₂O₄, corresponding to a monoisotopic mass of 196.0736 g/mol . nih.gov

In a typical mass spectrometry experiment, the molecule is ionized, often resulting in a molecular ion (M⁺) whose mass-to-charge ratio (m/z) confirms the molecular weight. Subsequent fragmentation of this ion provides valuable structural information. For this compound, the fragmentation would likely proceed through the loss of stable functional groups.

High-resolution techniques, such as those using an Orbitrap analyzer, allow for the determination of the exact mass of fragments, which in turn enables the calculation of their elemental composition. nih.gov This is crucial for distinguishing between fragments with the same nominal mass but different chemical formulas. nih.gov Both GC-MS and LC-MS/MS methodologies are powerful tools for identifying metabolites in complex mixtures by comparing fragmentation patterns and retention times against curated databases. nih.gov

The table below outlines potential fragmentation pathways for this compound based on common fragmentation rules for aromatic carboxylic acids and ethers.

Precursor Ion (M⁺) Fragment Ion Mass Loss (Da) Lost Neutral Fragment Significance
C₁₀H₁₂O₄⁺ (m/z 196)[M-CH₃]⁺15•CH₃Loss of a methyl radical from a methoxy group.
C₁₀H₁₂O₄⁺ (m/z 196)[M-OCH₃]⁺31•OCH₃Loss of a methoxy radical.
C₁₀H₁₂O₄⁺ (m/z 196)[M-H₂O]⁺18H₂OLoss of water, potentially via ortho effect.
C₁₀H₁₂O₄⁺ (m/z 196)[M-COOH]⁺45•COOHLoss of the carboxylic acid radical.
C₁₀H₁₂O₄⁺ (m/z 196)[M-CO]⁺28CODecarbonylation, common in aromatic compounds.

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Definitive Structural Assignment

Single crystal X-ray diffraction (SC-XRD) is the gold standard for assigning the absolute structure of a chemical compound. mdpi.com The experiment provides a detailed map of electron density within the crystal's unit cell—the smallest repeating unit of the lattice. From this map, the precise coordinates of each atom can be determined.

The successful analysis yields key crystallographic parameters, including the crystal system, space group, and unit cell dimensions. For example, analysis of the related isomer 2,4-Dimethoxy-6-methylbenzoic acid revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This level of detail allows for the unequivocal confirmation of the molecular structure, resolving any ambiguities that may arise from spectroscopic data alone.

The table below presents typical crystallographic data obtained from an SC-XRD experiment, using the reported values for the isomer 2,4-Dimethoxy-6-methylbenzoic acid as a representative example.

Parameter Value (for 2,4-Dimethoxy-6-methylbenzoic acid) Significance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry elements within the crystal. mdpi.com
a (Å) 8.2461 (2)Length of the 'a' axis of the unit cell.
b (Å) 14.3989 (3)Length of the 'b' axis of the unit cell.
c (Å) 8.3986 (2)Length of the 'c' axis of the unit cell.
β (°) 93.387 (1)Angle of the 'β' axis of the unit cell.
Volume (ų) 994.75 (4)The total volume of one unit cell.
Z 4The number of molecules in the unit cell.

Data sourced from a study on 2,4-Dimethoxy-6-methylbenzoic acid as an illustrative example. researchgate.net

Conformational Analysis and Polymorphism (e.g., Anti and Syn Forms of 2,6-Dimethoxybenzoic Acid)

Molecules with rotatable bonds can exist in different spatial arrangements, or conformations. When these different conformations pack into distinct crystal lattices, the phenomenon is known as conformational polymorphism. nih.gov Substituted benzoic acids are well-known for exhibiting this behavior.

A pertinent example is the closely related compound 2,6-dimethoxybenzoic acid (2,6-DMeOBA), which is known to exist as three different polymorphs. mdpi.com These polymorphs arise from different conformations of the methoxy groups relative to the carboxylic acid group. The two primary conformations are the syn and anti forms. In the syn conformation, both methoxy groups are oriented on the same side relative to the plane of the carboxylic acid, while in the anti conformation, they are on opposite sides.

These conformational differences dictate the types of intermolecular interactions that can form, leading to different crystal packing arrangements and, consequently, different polymorphs with distinct physical properties.

Polymorph (of 2,6-DMeOBA) Molecular Conformation Crystal System Space Group
Form I anti-planarOrthorhombicP2₁2₁2₁
Form II syn-planarTetragonalP4₁2₁2
Form III syn-planarMonoclinicP2₁/c

Data based on studies of the analogue 2,6-dimethoxybenzoic acid. mdpi.com

Crystal Packing Analysis and Intermolecular Interactions (e.g., O-H···O, C-H···O, N-H···O Hydrogen Bonds, π···π Stacking, Van der Waals Forces)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the stability and structure of the crystal lattice. rsc.org Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal. nih.gov

For carboxylic acids like this compound, the most significant intermolecular interaction is typically the O-H···O hydrogen bond. This strong interaction often leads to the formation of centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked together. This specific hydrogen bonding motif is observed in the crystal structure of the related isomer, 2,4-dimethoxy-6-methylbenzoic acid. researchgate.net

Beyond this primary interaction, other weaker forces play crucial roles in stabilizing the three-dimensional structure:

C-H···O Hydrogen Bonds: Interactions between a carbon-bound hydrogen atom (from the methyl or aromatic groups) and an oxygen atom (from a methoxy or carbonyl group) help to link the primary dimers into a larger supramolecular assembly.

π···π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. These interactions, driven by electrostatic and dispersion forces, are common in planar aromatic systems.

Interaction Type Description Role in Crystal Packing
O-H···O Hydrogen Bond Strong, directional interaction between the carboxylic acid proton and a carbonyl oxygen of an adjacent molecule.Formation of robust dimeric synthons, a primary structural motif. researchgate.net
C-H···O Hydrogen Bond Weaker hydrogen bond involving C-H donors and oxygen acceptors.Links the primary structural motifs (dimers) into sheets or 3D networks.
π···π Stacking Attractive, noncovalent interaction between aromatic rings.Contributes to the close packing of molecules and overall lattice stability. nih.gov
Van der Waals Forces Weak, non-directional attractive forces between all atoms.Fills the space between molecules, maximizing packing efficiency. rsc.org

Computational and Theoretical Investigations of Dimethoxybenzoic Acid Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules like benzoic acid and its derivatives. It offers a balance between accuracy and computational cost, making it suitable for studying electronic structures, predicting spectroscopic data, and analyzing the energetics of different molecular arrangements.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic properties of benzoic acid derivatives. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and polarizability. nih.govnih.gov For substituted benzoic acids, the nature and position of the substituent groups significantly influence the electronic distribution and the FMO energies. Electron-donating groups, such as the methoxy (B1213986) groups in "2,6-Dimethoxy-4-methylbenzoic acid," can increase the HOMO energy level, potentially leading to a smaller energy gap and enhanced reactivity.

Theoretical studies on related molecules, like benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have shown that a narrow frontier orbital gap is indicative of eventual charge transfer interactions occurring within the molecule. nih.gov Molecular Electrostatic Potential (MEP) analysis, another tool used alongside DFT, helps predict sites for electrophilic and nucleophilic attack by mapping the electron density. In a typical benzoic acid derivative, negative potential is concentrated around the electronegative oxygen atoms of the carboxyl group, while positive potential is found near the hydrogen atoms. nih.gov

Table 1: Key Electronic Properties Calculated for Benzoic Acid Derivatives using DFT

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.Indicates chemical reactivity, stability, and polarizability. A smaller gap often implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) A 3D map of the electronic charge distribution.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Prediction of Spectroscopic Properties

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental data. nih.gov These calculations allow for the detailed assignment of vibrational modes, such as the stretching and bending of specific bonds (e.g., C=O, O-H, C-H). nih.govnih.gov

For benzoic acid derivatives, a key feature in vibrational spectroscopy is the characteristic bands of the carboxylic acid group. The formation of intermolecular hydrogen bonds, particularly the classic dimer formation, leads to noticeable shifts in the vibrational frequencies. For instance, the O-H stretching vibration is significantly red-shifted (moved to a lower wavenumber) upon dimerization. nih.gov Similarly, the C=O stretching frequency is also affected. Comparing the calculated spectra of a monomer with that of a dimer allows researchers to confirm the presence and nature of hydrogen bonding in the solid state. nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is also employed to predict NMR chemical shifts (¹H and ¹³C), providing further structural confirmation. nih.gov

Energetic Studies of Conformational Isomers and Polymorphs, including Relative Stability

Molecules with rotatable bonds can exist in different spatial arrangements known as conformations. "2,6-Dimethoxybenzoic acid" exhibits conformational polymorphism, where different crystal forms arise from different conformations of the molecule. bohrium.com A key conformational feature is the orientation of the acidic hydrogen atom relative to the carbonyl oxygen, which can be either syn or anti. bohrium.com

DFT calculations can determine the optimized geometry and relative energies of these different conformers. By performing a potential energy surface scan, where the energy is calculated as a function of bond rotation, the most stable (lowest energy) conformation can be identified. nih.gov Studies on 2,6-dimethoxybenzoic acid have specifically investigated its two polymorphic forms, which are related to these syn and anti conformations. bohrium.com The relative stability of these polymorphs is governed by a delicate balance of intramolecular steric effects and intermolecular packing forces in the crystal lattice. The steric hindrance between the bulky methoxy groups at positions 2 and 6 and the carboxylic acid group plays a crucial role in determining the preferred conformation.

Molecular Simulation Techniques (e.g., Molecular Dynamics - MD)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum chemical calculations.

Solution-Phase Behavior and Self-Association Studies of Benzoic Acid Derivatives

MD simulations are particularly useful for studying the behavior of molecules in solution. For benzoic acid derivatives, a key area of investigation is their tendency to self-associate, primarily through the formation of hydrogen-bonded dimers. ucl.ac.uk

A study involving "2,6-dimethoxybenzoic acid" used MD simulations to investigate its self-association in various solvents. acs.org The results showed that the solvent plays a critical role. In apolar solvents or those with low hydrogen bond accepting ability (like toluene (B28343) and chloroform), benzoic acid derivatives readily form stable, hydrogen-bonded dimers. ucl.ac.ukacs.org In contrast, in solvents that are strong hydrogen bond acceptors, the solvent molecules compete for the carboxylic acid's hydrogen bond donor and acceptor sites, effectively "screening" the solute molecules from each other and favoring the monomeric state. acs.org

MD simulations can also reveal the propensity for other, weaker interactions, such as π-π stacking between the aromatic rings, which can influence the structure of self-associates in solution. acs.org

Supramolecular Chemistry and Intermolecular Interaction Analysis

Supramolecular chemistry focuses on the non-covalent interactions that dictate how molecules recognize each other and assemble into larger, organized structures. mdpi.com For "this compound," the primary intermolecular interactions are hydrogen bonds and van der Waals forces, which define its crystal packing.

The most dominant and defining supramolecular synthon in the crystal structures of most benzoic acids is the cyclic dimer formed by two strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.govresearchgate.net This robust C₂(8) graph set motif creates a stable, centrosymmetric dimer that serves as the primary building block for the extended crystal lattice. researchgate.net

Hirshfeld Surface Analysis and Derived Properties (e.g., Contact Enrichment Ratio)

Hirshfeld surface analysis is a sophisticated computational technique used to explore and quantify the myriad intermolecular interactions within a crystal lattice. By generating a unique three-dimensional surface for a molecule, it becomes possible to visualize and analyze the nature and prevalence of contacts between neighboring molecules. This is achieved by mapping properties such as normalized contact distance (dnorm) onto the surface, where different colors highlight areas of distinct interaction types and strengths.

The contact enrichment ratio, a property derived from this analysis, quantifies the preference for certain atomic contacts over others. A ratio above one suggests a favored interaction. While specific enrichment ratios for this compound are not detailed in the available literature, studies on analogous molecules often show high enrichment for heteroatom contacts like O···H, indicating their crucial role in directing the supramolecular assembly.

Table 1: Representative Intermolecular Contact Percentages from Hirshfeld Surface Analysis of a Related Compound nih.gov

Intermolecular Contact TypePercentage of Total Surface Area (%)
H···H55.2
O···H/H···O24.1
C···H/H···C17.8

Data from N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, a compound with a related N-(2,6-dimethylphenyl) moiety, illustrating typical interaction distributions.

Energy Framework Analysis for Cohesive Energies in Crystal Lattices

To delve deeper into the energetics of crystal stability, researchers employ energy framework analysis. This method calculates the interaction energies between a central molecule and its neighbors, breaking them down into electrostatic, dispersion, polarization, and repulsion components. nih.gov The sum of these components gives the total cohesive energy, providing a quantitative measure of the forces holding the crystal together.

Calculations performed on similar crystal structures provide insight into the magnitude of these energy components. For example, the interaction energies for specific hydrogen bonds in a benzimidazol-2-one (B1210169) derivative were calculated, quantifying the contribution of each energy type to the total interaction strength. nih.gov This level of detail is crucial for understanding polymorphism, where different crystal packings of the same molecule can lead to vastly different physical properties.

Table 2: Example Calculation of Intermolecular Interaction Energy Components for a C—H···O Hydrogen Bond in a Model Crystal Structure nih.gov

Energy ComponentCalculated Energy (kJ/mol)
Electrostatic (Eele)-32.1
Polarization (Epol)-9.4
Dispersion (Edis)-53.7
Exchange-Repulsion (Erep)48.4
Total Energy (Etot) -57.7

These values illustrate the breakdown of forces contributing to a single hydrogen bond within a crystal lattice, highlighting the dominant role of dispersion and electrostatic energies.

In Silico Studies for Predictive Modeling of Chemical Behavior

In silico studies serve as a powerful predictive tool in modern chemistry, allowing for the high-throughput screening and evaluation of molecules for potential biological activity and other properties before committing to laborious and expensive laboratory synthesis. These computational methods are broadly applied to benzoic acid derivatives and other phenolic compounds. nih.govnih.govijsmr.in

Molecular docking is a prominent in silico technique used to predict how a molecule (ligand) will bind to the active site of a target protein. Studies on benzoic acid derivatives have used docking to evaluate their potential as inhibitors for enzymes like the SARS-CoV-2 main protease and cyclooxygenase-2 (COX-2). nih.govnih.gov By calculating a binding affinity score and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues, researchers can identify promising candidates for further development as therapeutic agents. nih.govmdpi.com

Another key area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net For phenolic compounds, QSAR models have been successfully built to predict properties such as antioxidant activity, cytotoxicity, and potential for endocrine disruption. nih.govijsmr.innih.gov These models use calculated molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) to forecast the activity of new, untested compounds, thereby accelerating the discovery of molecules with desired biological profiles. frontiersin.org

Chemical Reactivity and Mechanistic Aspects of Substituted Benzoic Acids

Influence of Substituent Effects on Reactivity

The reactivity of 2,6-dimethoxy-4-methylbenzoic acid is a classic example of substituent effects in aromatic chemistry. The two methoxy (B1213986) groups at the ortho positions and the methyl group at the para position are all classified as electron-donating groups (EDGs). quora.comlibretexts.org They increase the electron density of the benzene (B151609) ring through resonance (+M) and inductive (+I) effects. quora.comstackexchange.com This enhanced electron density, however, has contrasting effects on the carboxyl group and the aromatic ring.

Effect on the Carboxyl Group: The electron-donating nature of the methoxy and methyl groups decreases the acidity of the benzoic acid. quora.comlibretexts.orgopenstax.org By pushing electron density into the ring, they destabilize the resulting carboxylate anion after deprotonation, making the loss of a proton less favorable. libretexts.orgopenstax.org The methoxy group, in particular, exerts a strong +M effect. quora.com This is a general trend observed in substituted benzoic acids, where electron-donating groups decrease acidity. libretexts.orglibretexts.org

Effect on the Aromatic Ring: Conversely, the increased electron density from the substituents activates the aromatic ring, making it more susceptible to electrophilic substitution reactions. numberanalytics.com The carboxyl group itself is a deactivating group and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature. numberanalytics.com However, the strong activating effects of the two methoxy groups and the methyl group would likely overcome the deactivating effect of the carboxyl group, directing incoming electrophiles to the available ortho and para positions relative to the activating groups.

Steric Hindrance: A significant factor influencing the reactivity of this compound is steric hindrance. The two methoxy groups flanking the carboxylic acid create a crowded environment around the carboxyl group. nih.govresearchgate.net This steric bulk can impede reactions that involve direct attack at the carboxyl carbon, such as esterification. researchgate.netbrainly.in This phenomenon, often referred to as the "ortho effect," can lead to a substantial increase in the acidity of the carboxylic acid, despite the electronic effects of the substituents. stackexchange.com The steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the phenyl ring, thereby increasing acidity. stackexchange.com

Reaction Mechanisms in Esterification and Other Functional Group Transformations

The steric hindrance imposed by the two ortho-methoxy groups is a dominant factor in the esterification of this compound.

Esterification: Acid-catalyzed esterification of benzoic acids typically proceeds via the AAc2 mechanism. researchgate.net However, for 2,6-disubstituted benzoic acids, this pathway is often hindered. nih.govresearchgate.net The bulky ortho substituents prevent the nucleophilic attack of the alcohol on the protonated carboxyl group. researchgate.netrsc.org Consequently, the esterification of sterically hindered acids like this compound is significantly slower than that of unsubstituted or less hindered benzoic acids. brainly.in Alternative methods, such as using highly reactive acylating agents or specific catalysts, may be required to achieve efficient esterification. mdpi.comresearchgate.net

The following table provides a general overview of the expected reactivity in esterification based on substitution patterns.

CompoundSubstitution PatternExpected Rate of Esterification
Benzoic AcidUnsubstitutedNormal
p-Toluic AcidPara-substitution (activating)Slightly enhanced
2,6-Dimethylbenzoic AcidDi-ortho-substitution (steric hindrance)Significantly reduced
This compound Di-ortho and para-substitution (steric hindrance and activation)Significantly reduced due to steric hindrance

Other Transformations: The transformation of the carboxylic acid group into other functional groups, such as amides or acid halides, would also be subject to similar steric constraints. Reactions requiring nucleophilic attack at the carbonyl carbon will be disfavored.

Solution-Phase Association Phenomena and Their Impact on Reactivity and Crystallization

In solution, carboxylic acids like this compound can exist as monomers or form self-associated species, primarily through hydrogen bonding. quora.comaskfilo.com

Dimerization: In nonpolar or aprotic solvents, benzoic acids have a strong tendency to form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups. quora.comaskfilo.comresearchgate.netvaia.com This dimerization effectively reduces the number of free acid molecules in the solution. vaia.com The stability of these dimers is influenced by the substituents on the benzene ring. researchgate.net Electron-releasing groups can lead to the formation of more stable hydrogen bonds. researchgate.net

Solvent Effects: In polar or hydrogen-bond accepting solvents, the benzoic acid molecules are more likely to form hydrogen bonds with the solvent molecules. bohrium.comucl.ac.uk This interaction can disrupt the self-association into dimers. bohrium.comucl.ac.uk The nature of the solvent, therefore, plays a crucial role in determining the predominant species in solution.

The association behavior in solution can have a significant impact on both reactivity and crystallization:

Reactivity: The formation of dimers can reduce the effective concentration of the reactive monomeric acid, potentially slowing down reactions that involve the carboxyl group.

Crystallization: The self-association of molecules in solution is a precursor to nucleation and crystal growth. bohrium.com The specific associates present in solution, whether dimers or other aggregates, can influence the polymorphic form of the resulting crystals. bohrium.comucl.ac.uk However, a direct correlation between the solution-phase associates and the final crystal structure is not always straightforward. ucl.ac.uk The crystallization of benzoic acid derivatives can also be influenced by additives that can affect crystal size and shape. researchgate.netacs.orgma.eduresearchgate.net

Degradation Pathways of Aromatic Carboxylic Acids

Aromatic carboxylic acids can be degraded through various pathways, often involving advanced oxidation processes (AOPs) or photodegradation. benthamscience.comsciensage.info

Photodegradation: The degradation of substituted benzoic acids can be initiated by UV irradiation. benthamscience.com The rate and products of photodegradation are highly dependent on the nature and position of the substituents. benthamscience.comnih.govresearchgate.net For methoxy-substituted benzoic acids, photodissociation can occur, leading to the cleavage of the O–CH3 bond. scispace.comaip.org Studies on related methoxy-substituted compounds suggest that degradation can lead to the formation of corresponding aldehydes and further oxidized products. nih.govresearchgate.net For instance, the photodegradation of methoxy-substituted curcuminoids yielded products like dimethoxybenzaldehyde and dimethoxybenzoic acid. nih.govresearchgate.net

Oxidative Degradation: AOPs, which generate highly reactive hydroxyl radicals, are effective in degrading benzoic acids. benthamscience.comsciensage.info The degradation kinetics depend on the substituents, with electron-donating groups sometimes showing a synergistic effect with catalysts like TiO2. acs.org The degradation of benzoic acid itself can proceed through ortho or meta cleavage pathways, often involving intermediate products like catechol. nih.gov Under subcritical water conditions, substituted benzoic acids can undergo decarboxylation. nih.govresearchgate.net

Role as a Reagent or Catalyst in Specific Chemical Transformations

While this compound is primarily an intermediate in chemical synthesis, its structural features could lend it to specific applications as a reagent or catalyst. chemicalbook.com

As a Reagent: Due to the steric hindrance around the carboxyl group, it could be used as a bulky, non-coordinating counterion in certain reactions. The electron-rich aromatic ring could also participate in reactions where electron donation is required. It is a known intermediate in the synthesis of certain biologically active compounds. chemicalbook.com

As a Catalyst: The acidic nature of the carboxyl group, although attenuated by the electron-donating substituents, allows it to act as a proton source and potentially as a general acid catalyst in specific reactions. However, its use as a catalyst is not widely reported.

Biological Activity Mechanisms in Vitro Studies of Dimethoxybenzoic Acid Derivatives

Antimicrobial Efficacy and Mechanistic Insights of Dimethoxybenzoic Acid Derivatives

Derivatives of dimethoxybenzoic acid have demonstrated notable antimicrobial properties, with studies focusing on their effectiveness against both bacteria and fungi.

Antibacterial Activities against Specific Bacterial Strains

Dimethoxybenzoic acid derivatives have shown varied efficacy against different bacterial strains. For instance, veratric acid (3,4-dimethoxybenzoic acid) exhibits significant inhibitory activity against the Gram-positive bacterium Streptococcus pneumoniae, with a reported ID50 of 64 mg/L. mdpi.com Some benzoic acid derivatives with methoxyl substituents have been noted to be more effective at limiting biofilm formation by E. coli than their hydroxyl counterparts. nih.gov The positioning of methoxyl groups on the benzoic ring can influence the time required to kill bacterial cells; for example, 2-methoxybenzoic acid showed a bactericidal effect against E. coli in 60 minutes, while 4-methoxybenzoic acid required 120 minutes. nih.gov The antimicrobial action of these acids is partly attributed to their ability to lower the environmental pH and disrupt the bacterial membrane by interfering with van der Waals interactions between lipid acyl chains. nih.gov

In a study evaluating Schiff bases of syringaldehyde (B56468) (which contains a dimethoxy phenol (B47542) structure), a derivative, compound II, showed a lower minimum inhibitory concentration (MIC) value of 11 μg/ml against Klebsiella sp. and Enterobacter sp. than the standard ampicillin. researchtrend.net This compound also demonstrated the least MIC value against Bacillus subtilis and Pseudomonas aeruginosa. researchtrend.net Another study on pyrimidine (B1678525) derivatives indicated that a compound with a 3-methoxy group was effective against Pseudomonas aeruginosa. researchgate.net Furthermore, research on (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids revealed good activity against multidrug-resistant Gram-positive bacterial strains, with some derivatives showing MIC values of 2 µg/mL. nih.gov However, none of these compounds displayed inhibitory activity against the Gram-negative strain E. coli at the tested concentration. nih.gov

Antifungal Activities and Cellular Targets

Dimethoxybenzoic acid derivatives have also been investigated for their antifungal properties, particularly against the phytopathogen Botrytis cinerea. A study on 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives, synthesized using the enzyme laccase, found that a 3,5-dichlorinated version of the compound exhibited the highest antifungal activity against B. cinerea. nih.govglobalauthorid.com The results from this research suggested that these compounds cause damage to the fungal cell wall. globalauthorid.com The fungal cell wall is a prime target for antifungal agents as it is absent in mammalian cells, offering a degree of selective toxicity. nih.gov Disruption of the synthesis of key cell wall components like β-glucan and chitin (B13524) can lead to a compromised cell wall. nih.gov

Other studies have also highlighted the antifungal potential of benzoic acid derivatives. Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) has been reported to have antimicrobial activity. globalresearchonline.netmdpi.com The general mechanism for weak acid antimicrobials involves the dissociation of the acid within the fungal cytoplasm, leading to acidification and anion accumulation. nih.gov Some antifungal agents are known to interfere with amino acid transport and metabolism. nih.gov

Anti-inflammatory Properties and Molecular Pathways of Benzoic Acid Derivatives

Benzoic acid and its derivatives are recognized for their anti-inflammatory effects. researchgate.net Veratric acid, for example, has been reported to possess anti-inflammatory activities. mdpi.com Similarly, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate liver inflammation by reducing inflammatory cytokines and oxidative stress. nih.gov The anti-inflammatory action of these compounds can be attributed to their ability to inhibit the production of inflammatory mediators. ijcrt.orgconicet.gov.ar For instance, some benzoic acid derivatives have been found to inhibit superoxide (B77818) anion generation and elastase release by human neutrophils. nih.gov In studies on para-aminobenzoic acid derivatives, a compound designated as DAB-2-28 demonstrated a greater ability to inhibit nitric oxide (NO) production and the activation of pro-inflammatory signaling pathways like IL6/STAT3 and TNFα/NFκB. conicet.gov.ar

Antioxidant Activity and Protection Against Oxidative Stress-Mediated Disorders

Dimethoxybenzoic acid derivatives are known for their antioxidant properties. biosynth.com They can scavenge free radicals and protect against oxidative damage. ijcrt.org The antioxidant activity is influenced by the number and position of hydroxyl and methoxyl groups on the benzoic ring. nih.govnih.gov Generally, a higher number of hydroxyl groups enhances antioxidant activity. nih.gov Methylation of hydroxyl groups can sometimes reduce this activity. nih.gov For example, a study on Schiff bases of syringaldehyde found that while the precursor had good DPPH radical scavenging capacity, one of its derivatives was more effective in reducing ferric ions. researchtrend.net Another study on phenolic acids showed that 4-hydroxy-3,5-dimethoxybenzoic acid had only slightly lower antioxidant activity compared to its non-methylated counterparts. nih.gov The mechanism of antioxidant action involves the donation of a hydrogen atom from a hydroxyl group, forming a stable aryloxyl radical. nih.gov

Depigmentation Mechanisms

Information specifically on the depigmentation mechanisms of 2,6-dimethoxy-4-methylbenzoic acid, including its effects on dopachrome (B613829) tautomerase activation and melanin (B1238610) biosynthesis modulation, is not prominently available in the searched results. Further research is required to elucidate its potential role in this area.

Enzyme Inhibitory Activities

Benzoic acid derivatives have been shown to inhibit various enzymes. For instance, some derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed to increase selectivity for cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com Additionally, certain benzoic acid derivatives isolated from Melicope semecarpifolia exhibited potent inhibition of elastase release from human neutrophils. nih.gov While the provided search results mention the enzyme inhibitory potential of benzoic acid derivatives in a general sense, specific data on the inhibition of phospholipase A2 and hyaluronidase (B3051955) by this compound is not detailed.

Anti-Sickling Properties (in vitro) and Hemoglobin Polymerization Inhibition

The potential of benzoic acid derivatives to interfere with the pathological processes of sickle cell disease has been an area of active investigation. While direct studies on this compound are not extensively detailed in the reviewed literature, the anti-sickling properties of structurally related dimethoxybenzoic acid derivatives provide valuable insights into potential mechanisms of action.

One such derivative, 3,5-dimethoxy-4-hydroxy benzoic acid, has been shown to significantly inhibit the polymerization of hemoglobin S (HbS) in vitro. nih.govresearchgate.net The primary pathogenic event in sickle cell disease is the polymerization of deoxygenated HbS, which leads to the characteristic sickling of red blood cells, increased viscosity of blood, and vaso-occlusive crises. The inhibition of this polymerization process is a key therapeutic strategy. It is proposed that compounds like 3,5-dimethoxy-4-hydroxy benzoic acid may exert their effect by directly interacting with the HbS molecules, thereby interfering with the formation of the polymer chains. nih.govresearchgate.net

The mechanism of inhibition can be multifaceted. It may involve the binding of the small molecule to specific sites on the hemoglobin tetramer, which stabilizes the soluble, non-polymerizing form of the protein. Furthermore, some benzoic acid derivatives have been identified through mathematical modeling as having potential anti-sickling activity, suggesting that specific structural features are crucial for this biological effect. researchgate.net Although the precise interactions of this compound with hemoglobin S have yet to be fully elucidated, the demonstrated activity of its analogs suggests a promising avenue for further research into its potential as an anti-sickling agent. Other molecules with anti-sickling properties that have been isolated from plants include vanillic acid and p-hydroxy benzoic acid. nih.govspringermedizin.de

Compound Observed In Vitro Anti-Sickling Effect Proposed Mechanism
3,5-dimethoxy-4-hydroxy benzoic acidSignificant inhibition of hemoglobin S polymerization. nih.govresearchgate.netDirect interaction with hemoglobin S molecules. nih.govresearchgate.net
p-hydroxybenzoic acidPositive control with anti-sickling properties. researchgate.netNot specified.
Other benzoic acid derivativesPredicted to be active by mathematical models. researchgate.netNot specified.

Cytotoxicity against Tumor Cell Lines (Mechanistic Investigations)

The cytotoxic effects of dimethoxybenzoic acid derivatives against various cancer cell lines have been a subject of scientific inquiry, with research pointing towards mechanisms involving the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Studies on synthetic 2,6-dimethoxyhydroquinone derivatives, which are structurally related to this compound, have revealed their capacity to induce cytotoxicity in human tumor cell lines, such as KB and PC-9. nih.gov A key finding from these investigations is that the cytotoxic action is mediated by the generation of hydrogen peroxide (H₂O₂), which can then lead to the formation of highly reactive hydroxyl radicals. nih.gov This was confirmed by the observation that the addition of catalase, an enzyme that decomposes H₂O₂, significantly inhibited the cytotoxic effects of these compounds. nih.gov Electron spin resonance (ESR) studies further substantiated this mechanism by demonstrating the generation of massive amounts of hydroxyl radicals. nih.gov

Further supporting the role of ROS in the cytotoxicity of related compounds, research on 2,6-dimethoxy-1,4-benzoquinone, another structurally similar molecule, has shown it to be a direct-acting genotoxic chemical. researchgate.net This compound was found to induce a dose-dependent amount of DNA fragmentation in V79 cells and in various tissues of treated rats. researchgate.net The DNA damage, while largely repairable, was demonstrated to be promutagenic. researchgate.net Interestingly, primary rat hepatocytes showed greater resistance to the cytotoxic and DNA-damaging effects, suggesting a degree of cell-type specificity in the metabolic handling and detoxification of this compound. researchgate.net

The general class of benzoic acid derivatives has also been explored for its anti-cancer potential. For instance, benzoic acid itself has been shown to exhibit cytotoxic effects against a range of cancer cell lines, with varying IC50 values. dergipark.org.trdergipark.org.tr The proposed mechanisms for the anticancer activity of benzoic acid derivatives are diverse and can include the induction of apoptosis and the inhibition of enzymes like histone deacetylases (HDACs). dergipark.org.tr

In the context of breast cancer, synthetic derivatives have been investigated for their cytotoxicity against cell lines like MCF-7. nih.govnih.gov The introduction of methoxy (B1213986) groups, as seen in this compound, is a common feature in many cytotoxic natural products and synthetic compounds, where it can influence the molecule's lipophilicity and its interaction with biological targets. mdpi.com

Compound/Derivative Family Tumor Cell Lines Observed Cytotoxic Mechanism Key Findings
2,6-dimethoxyhydroquinone derivativesKB, PC-9Generation of H₂O₂ and hydroxyl radicals. nih.govCytotoxicity inhibited by catalase. nih.gov
2,6-dimethoxy-1,4-benzoquinoneV79Direct-acting genotoxic agent, inducing DNA fragmentation. researchgate.netPromutagenic effects observed. researchgate.net
Benzoic AcidPC3, HeLa, HUH7, CaCO2, HT29, SW48, MG63, A673, 2A3, CRM612Not fully elucidated, but potential for HDAC inhibition. dergipark.org.trdergipark.org.trIC50 values vary across different cancer cell lines. dergipark.org.trdergipark.org.tr
Methoxyflavone analogsProstate cancer cell lines (PC3, DU145), Breast cancer cell lines (HCC1954)Induction of cell death pathways. mdpi.comLipophilicity and hydrogen bonding capacity are key for activity. mdpi.com
Dimethoxyaryl-sesquiterpene derivativesMCF-7Not specifiedIncorporation of the aromatic ring increased cytotoxicity. mdpi.com

Advanced Analytical Methodologies for Benzoic Acid Derivatives in Research

Development and Validation of Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC) with UV, DAD, or Mass Spectrometry Detection (LC-MS/MS))

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like 2,6-Dimethoxy-4-methylbenzoic acid. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity.

Method Development: A typical approach for analyzing benzoic acid derivatives utilizes reverse-phase chromatography. rsc.org In this mode, a non-polar stationary phase, such as an Eclipse XDB-C18 column, is commonly employed. bas.bg The mobile phase generally consists of a mixture of an aqueous component (often water with an acid like acetic or formic acid to control the ionization of the carboxyl group) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the target analyte from any impurities which may have different polarities. mdpi.comnih.gov

For detection, a Diode Array Detector (DAD) or a UV detector is frequently used, as the aromatic ring in benzoic acid derivatives provides strong chromophores that absorb UV light. bas.bgnih.gov However, for higher sensitivity and unparalleled specificity, HPLC is coupled with a mass spectrometer (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of LC with the mass analysis capabilities of MS. nih.govthermofisher.com This is particularly useful for analyzing complex samples, confirming the identity of the analyte based on its mass-to-charge ratio (m/z), and quantifying it with high accuracy using techniques like Multiple Reaction Monitoring (MRM). mdpi.comnih.gov

Method Validation: Once a method is developed, it must be validated to ensure its reliability, as per guidelines from the International Conference on Harmonization (ICH). bas.bgresearchgate.net Validation confirms that the analytical method is suitable for its intended purpose. Key validation parameters include:

Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.The analyte peak is well-resolved from other peaks with no interference.
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) > 0.99. bas.bg
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (RSD).RSD values are typically required to be less than 10%. bas.bg
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies.90–100% recovery of the spiked analyte. bas.bg
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically defined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically defined as a signal-to-noise ratio of 10:1.

A validated LC-MS/MS method for a related compound, 2,6-diisobornyl-4-methylphenol, demonstrated excellent linearity over a concentration range of 10–5,000 ng/mL and accuracy between 92-110%, with precision below 8% RSD. nih.gov Such validation ensures that the data generated for research purposes is accurate and reliable.

Spectroscopic Analytical Techniques for Presence Detection (e.g., Fourier-Transform Infrared Spectroscopy (FTIR))

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The FTIR spectrometer measures the absorption of infrared radiation by a sample, which causes the bonds within the molecule to vibrate at specific frequencies. surfacesciencewestern.com The resulting spectrum is a unique molecular "fingerprint" that can be used to confirm the presence of a compound like this compound.

The interpretation of the FTIR spectrum is based on the identification of characteristic absorption bands corresponding to specific functional groups. For this compound, the key vibrational bands are:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)The broadness is due to intermolecular hydrogen bonding.
Carboxylic AcidC=O Stretch~1700A very strong and sharp peak. Its position can be influenced by solvent and hydrogen bonding, as seen in the related 2,6-dimethoxybenzoic acid, which forms hydrogen-bonded dimers in apolar solvents. ucl.ac.uk
Aromatic RingC-H Stretch3100 - 3000
Methyl/Methoxy (B1213986)C-H Stretch3000 - 2850
Aromatic RingC=C Stretch1600 - 1450A series of peaks characteristic of the benzene (B151609) ring.
Ether (Methoxy)C-O Stretch1300 - 1000Strong absorptions from the aryl-alkyl ether linkages.

Research on substituted benzoic acids has shown that FTIR is highly effective in studying molecular associations. For instance, in apolar solvents, compounds like 2,6-dimethoxybenzoic acid primarily exist as hydrogen-bonded dimers, which can be clearly identified by analyzing the carbonyl (C=O) stretching region of the IR spectrum. ucl.ac.uk This makes FTIR not only a tool for identification but also for studying the compound's behavior in different chemical environments.

Methodologies for Analysis of Active Ingredients and Impurity Profiling in Research Samples

The analysis of active ingredients and the profiling of impurities are critical for ensuring the quality and integrity of research samples. The validated chromatographic methods discussed previously are the primary tools for these analyses. researchgate.net

Analysis of Active Ingredient: The quantification of this compound (the active ingredient) in a research sample is performed using a validated HPLC-UV or LC-MS/MS method. A calibration curve is generated by running a series of standards of the pure compound at known concentrations. The peak area of the analyte in the research sample is then measured and its concentration is calculated by interpolation from the calibration curve. bas.bg This provides an accurate measure of the compound's purity or concentration in a solution.

Impurity Profiling: Impurity profiling is the identification and quantification of all related substances present in the sample. These impurities can arise from the synthetic process (e.g., unreacted starting materials, by-products) or from degradation. A high-resolution HPLC method is essential to separate these impurities from the main compound. researchgate.net

Detectors like DAD and MS are vital for this work. nih.gov A DAD can provide UV spectra for the impurity peaks, which can help classify them. However, mass spectrometry is indispensable for structural elucidation. The MS provides the molecular weight of the impurity, and MS/MS provides fragmentation patterns that act as a structural fingerprint, often allowing for the confident identification of the unknown substance. nih.gov Regulatory guidelines often require that unknown impurities be controlled at very low levels, for instance below 0.1% to 0.15%. researchgate.net

A hypothetical impurity profile analysis for a sample of this compound might look like this:

Compound Expected Retention Time (min) Detection Method Potential Origin
This compound10.5HPLC-UV, LC-MS/MSActive Ingredient
Synthesis Precursor A5.2HPLC-UV, LC-MS/MSUnreacted Starting Material
2,4-Dimethoxy-6-methylbenzoic acid9.8HPLC-UV, LC-MS/MSIsomeric By-product nih.gov
Methyl 2,6-dimethoxy-4-methylbenzoate12.1HPLC-UV, LC-MS/MSIncomplete hydrolysis by-product

By combining high-resolution separation with sensitive and specific detection, these methodologies provide a complete picture of the composition of a research sample, ensuring its identity, purity, and quality.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-dimethoxy-4-methylbenzoic acid with high purity and yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed decarboxylation or ester hydrolysis. For example, palladium catalysis in a DMSO-DMF solvent system (5% DMSO) at 70°C for ~24 hours achieves efficient decarboxylation of precursors like ethyl 4-hydroxy-2,6-dimethylbenzoate . Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires strict control of reaction temperature and solvent ratios to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons at δ ~6.5–7.0 ppm (meta to methoxy groups), methoxy singlets (δ ~3.8–3.9 ppm), and a carboxylic acid proton (broad, δ ~12–13 ppm) .
  • FT-IR : Strong C=O stretch at ~1680–1700 cm⁻¹ (carboxylic acid) and C-O stretches at ~1250 cm⁻¹ (methoxy groups) .
  • Mass Spectrometry : Molecular ion peak at m/z 196.20 (C₁₀H₁₂O₄) with fragmentation patterns reflecting methoxy and methyl substituents .

Q. How can researchers differentiate this compound from structurally similar analogs (e.g., 3,5-dimethoxy-4-methylbenzoic acid)?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase; retention times vary based on substituent positions .
  • X-ray Crystallography : Resolves spatial arrangements of methoxy and methyl groups. For example, 2,6-dimethoxy derivatives exhibit distinct dihedral angles compared to 3,5-substituted analogs .

Advanced Research Questions

Q. How do electronic effects of substituents influence the protodecarboxylation kinetics of this compound?

  • Methodological Answer : Substituent electronic effects are analyzed via Hammett studies. The ρ value (reaction constant) for palladium-catalyzed decarboxylation is negative (ρ = −4.03), indicating an electrophilic aromatic substitution mechanism. Electron-donating groups (e.g., methoxy) accelerate decarboxylation by stabilizing the transition state. For example, 2,4,6-trimethoxybenzoic acid decarboxylates 24x faster than 4-chloro-2,6-dimethoxy analogs . Kinetic data are collected via GC-MS or HPLC monitoring of reaction progress at 70°C .

Q. How can researchers resolve contradictions in reported decarboxylation rates under varying solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and coordination effects. For example, DMSO stabilizes palladium intermediates, accelerating decarboxylation, while non-polar solvents like toluene slow the process. Systematic kinetic studies under controlled conditions (e.g., 70°C, 5% DMSO-DMF) with time-sampled aliquots are critical. Conflicting data may require re-evaluation of substrate purity or catalyst loading .

Q. What strategies optimize the isolation of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Acid-Base Extraction : Utilize pH-dependent solubility. Adjust to pH < 2 to precipitate the carboxylic acid, then filter and wash with cold water .
  • Crystallization : Use ethanol/water (3:1) for high recovery (>85%). Add activated charcoal to remove colored impurities .
  • Chromatography : Preparative TLC with dichloromethane/methanol (9:1) resolves co-eluting byproducts .

Data Analysis and Mechanistic Studies

Q. What computational methods validate the reaction mechanism of palladium-catalyzed decarboxylation?

  • Methodological Answer : Density Functional Theory (DFT) calculations model the palladium-carboxylate intermediate and transition states. Key parameters include bond dissociation energies (C-COO vs. Pd-O) and charge distribution analysis. Compare computed activation energies with experimental Arrhenius plots to confirm mechanistic pathways .

Q. How do steric effects from the methyl group at position 4 influence regioselectivity in derivatization reactions?

  • Methodological Answer : Steric hindrance at position 4 directs electrophilic substitution to less hindered positions (e.g., para to methyl). Competitive experiments with bromine or nitration reagents (e.g., HNO₃/H₂SO₄) show preferential substitution at position 3 or 5. Monitor regioselectivity via LC-MS and 2D NMR (NOESY) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.